

Application Notes and Protocols: Ebov-IN-7 Cell-Based Assay

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Compound of Interest

Compound Name: Ebov-IN-7

Cat. No.: B12381184

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Abstract

This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of **Ebov-IN-7**, a potential inhibitor of Ebola virus (EBOV) entry. The protocol utilizes a pseudovirus system, which incorporates the EBOV glycoprotein (GP) onto a replication-deficient vesicular stomatitis virus (VSV) core expressing a green fluorescent protein (GFP) reporter gene (rVSV- Δ G-GFP-EBOV GP). This system allows for the safe study of EBOV entry in a Biosafety Level 2 (BSL-2) laboratory. The protocol outlines cell line maintenance, pseudovirus production, the screening assay procedure, and data analysis. Additionally, it includes a summary of hypothetical quantitative data and diagrams illustrating the experimental workflow and the targeted viral entry pathway.

Introduction

Ebola virus disease is a severe and often fatal illness in humans.[1] The EBOV entry into host cells is a complex, multi-step process, making it an attractive target for antiviral therapeutic development.[2][3] This process begins with the attachment of the virus to the cell surface, followed by internalization via macropinocytosis.[2][4] Inside the endosome, the viral glycoprotein (GP) is cleaved by host proteases, such as cathepsins B and L. This cleavage event exposes the receptor-binding site on the GP, which then interacts with the intracellular receptor, Niemann-Pick C1 (NPC1), located in the late endosome/lysosome. This interaction is crucial for triggering the fusion of the viral envelope with the host cell membrane, releasing the

viral genome into the cytoplasm to initiate replication. The assay described herein provides a robust and quantifiable method to screen for inhibitors, such as the hypothetical **Ebov-IN-7**, that target these entry steps.

Quantitative Data Summary

The following table summarizes hypothetical data from the **Ebov-IN-7** cell-based assay, providing key metrics for evaluating its antiviral activity and cytotoxicity.

Compound	IC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/IC50)
Ebov-IN-7	2.5	>100	>40
Control Compound	5.0	>100	>20

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound at which a 50% reduction in viral infectivity is observed. **CC50 (Half-maximal Cytotoxic Concentration):** The concentration of the compound at which a 50% reduction in cell viability is observed. **Selectivity Index (SI):** The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value is desirable.

Experimental Protocols

Cell Line Maintenance

- **Cell Line:** Vero E6 (African green monkey kidney) cells are commonly used for EBOV studies due to their high susceptibility to infection.
- **Culture Medium:** Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and 1% antibiotic-antimycotic solution.
- **Culture Conditions:** Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- **Subculturing:** Passage cells every 3-4 days or when they reach 80-90% confluency.

Production of rVSV-ΔG-GFP-EBOV GP Pseudovirus

This protocol is adapted from established methods for generating VSV pseudotypes.

- **Cell Seeding:** Seed 293T cells in a T-75 flask and grow to 70-80% confluency.
- **Transfection:** Transfect the 293T cells with a plasmid encoding the Ebola virus glycoprotein (pCAGGS-EBOV GP).
- **Infection:** After 24 hours, infect the transfected cells with a G-complemented rVSV-ΔG-GFP (a VSV that lacks its own glycoprotein G but is transiently provided it) at a Multiplicity of Infection (MOI) of 0.5.
- **Incubation:** Incubate the infected cells for 1 hour at 37°C to allow for viral entry.
- **Washing:** After incubation, remove the inoculum and wash the cells gently with phosphate-buffered saline (PBS).
- **Virus Production:** Add fresh culture medium and incubate for an additional 24-48 hours.
- **Harvesting:** Collect the supernatant containing the rVSV-ΔG-GFP-EBOV GP pseudovirus.
- **Clarification and Storage:** Centrifuge the supernatant to remove cell debris and filter through a 0.45 μm filter. Aliquot and store the pseudovirus at -80°C.

Ebov-IN-7 Cell-Based Screening Assay

- **Cell Seeding:** Seed Vero E6 cells in a 96-well, clear-bottom black plate at a density of 2×10^4 cells per well and incubate for 24 hours.
- **Compound Preparation:** Prepare a serial dilution of **Ebov-IN-7** and any control compounds in DMEM with 2% FBS.
- **Compound Treatment:** Remove the culture medium from the cells and add the diluted compounds to the respective wells. Include wells with untreated cells (virus control) and cells without virus (mock control).
- **Pre-incubation:** Incubate the plate for 1 hour at 37°C.

- Infection: Add the rVSV-ΔG-GFP-EBOV GP pseudovirus to all wells except the mock control, at a pre-determined MOI that results in approximately 50-80% infected cells.
- Incubation: Incubate the plate for 48 hours at 37°C.
- Data Acquisition: Quantify the number of GFP-positive cells using an automated fluorescence microscope or a plate reader.

Cytotoxicity Assay (Concurrent with Screening Assay)

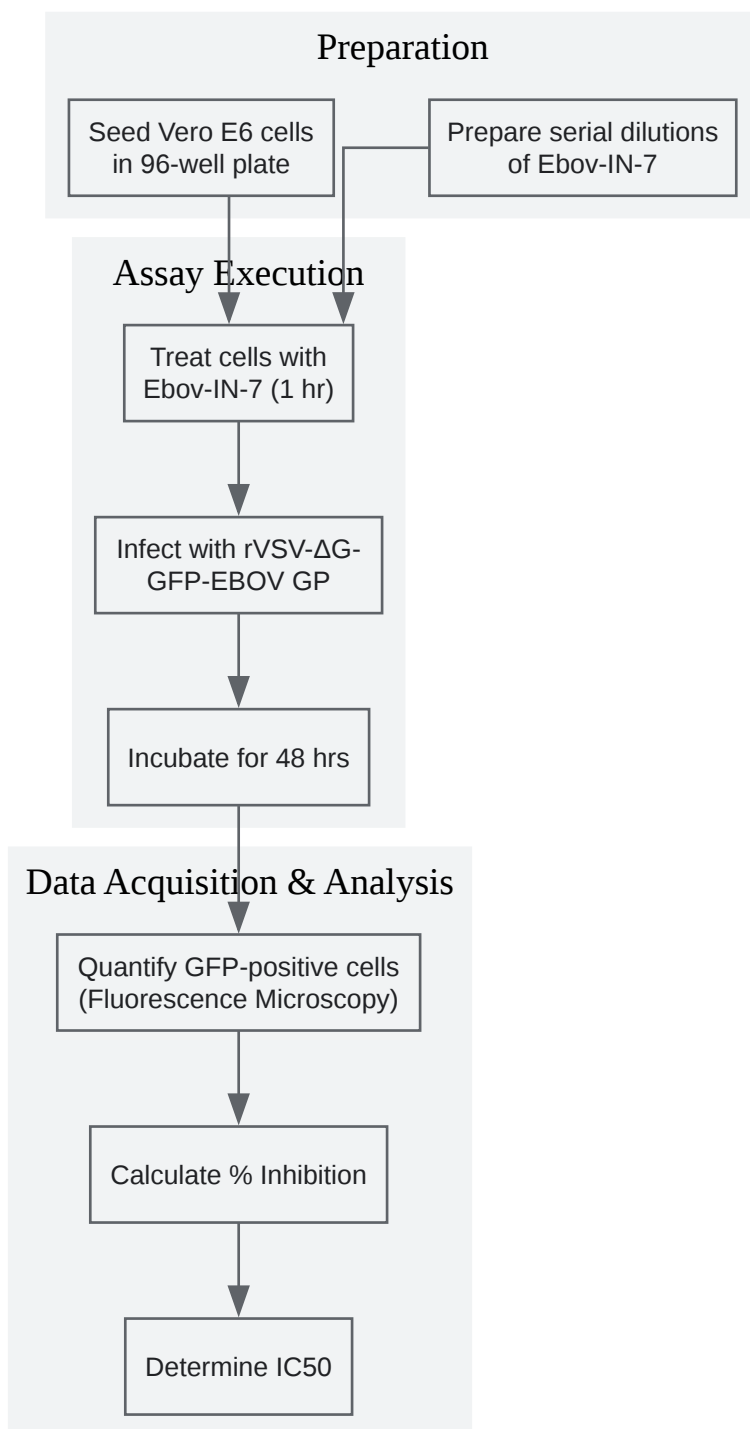
- Cell Seeding: Prepare a parallel 96-well plate with Vero E6 cells as described for the screening assay.
- Compound Treatment: Add the same serial dilutions of **Ebov-IN-7** and control compounds. Do not add the pseudovirus.
- Incubation: Incubate the plate for 48 hours at 37°C.
- Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) and measure the signal according to the manufacturer's instructions.

Data Analysis

- Inhibition Calculation: Normalize the GFP signal from the compound-treated wells to the virus control wells (100% infection) and mock control wells (0% infection).
- IC50 Determination: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic regression curve to determine the IC50 value.
- CC50 Determination: Normalize the viability data to the untreated, uninfected control wells (100% viability). Plot the percentage of viability against the log of the compound concentration and fit the data to determine the CC50 value.
- Selectivity Index Calculation: Calculate the SI by dividing the CC50 by the IC50.

Visualizations

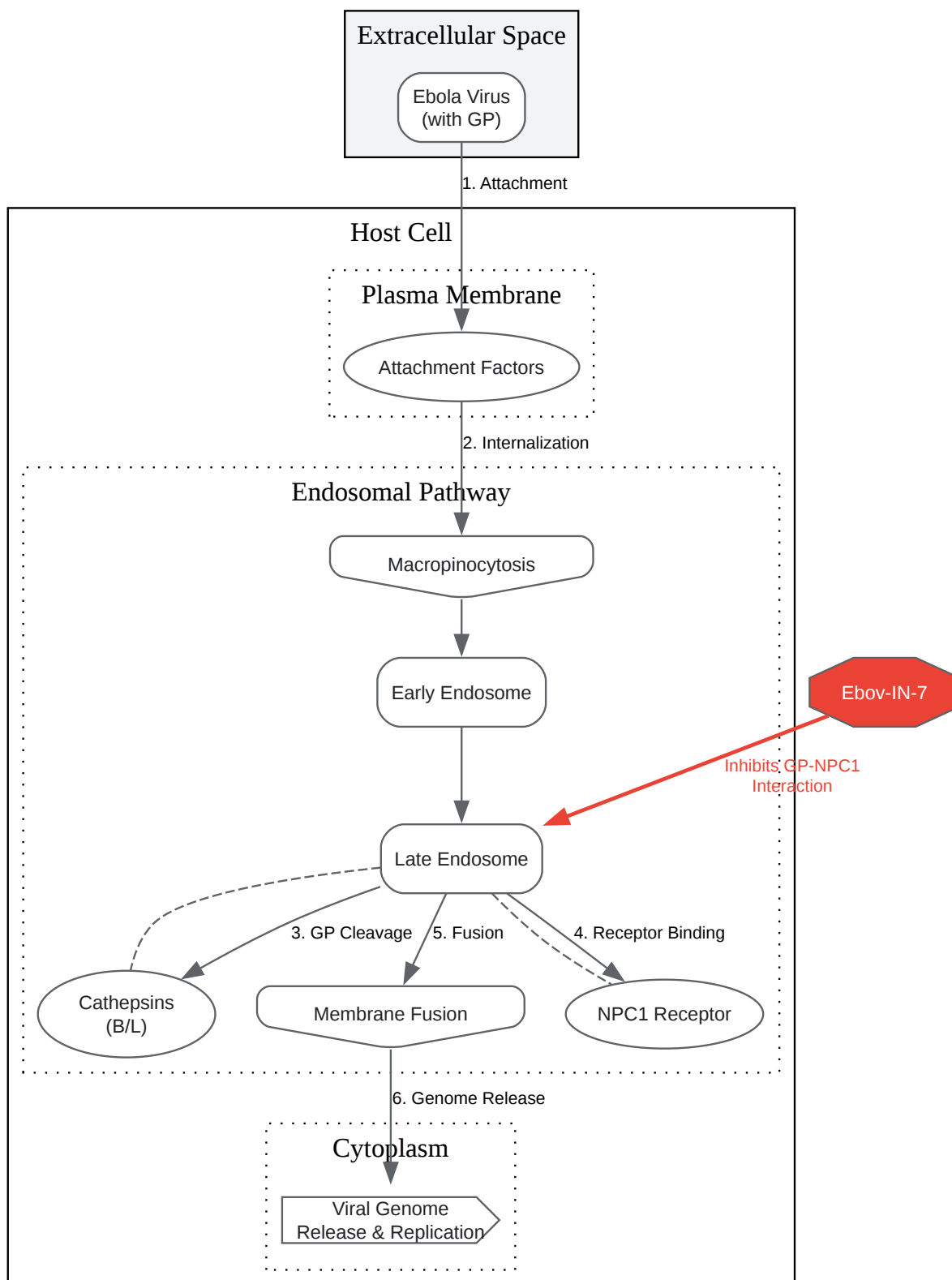
Experimental Workflow Diagram



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Caption: Workflow for the **Ebov-IN-7** cell-based screening assay.

Ebola Virus Entry Signaling Pathway and Inhibition



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Caption: Ebola virus entry pathway and the putative mechanism of **Ebov-IN-7**.

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